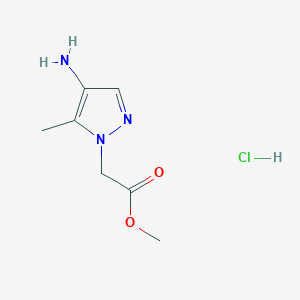
methyl 2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetate hydrochloride
Overview
Description
Methyl 2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetate hydrochloride is a useful research compound. Its molecular formula is C7H12ClN3O2 and its molecular weight is 205.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetate hydrochloride, with the molecular formula CHClNO and CAS number 1797345-58-4, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 4-amino-5-methyl-1H-pyrazole with methyl acetate in the presence of hydrochloric acid. This reaction yields the hydrochloride salt form, which is often more soluble and stable than its free base counterpart.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Key Findings:
- Cell Viability Assays: In vitro studies using A549 human lung adenocarcinoma cells demonstrated that this compound reduced cell viability significantly at concentrations around 100 µM. In comparison to standard chemotherapeutics like cisplatin, it exhibited moderate anticancer activity, indicating its potential as a lead compound for further development .
| Compound | Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|---|
| Methyl 2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetate HCl | A549 | 100 | 78–86 |
| Cisplatin | A549 | 100 | ~50 |
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. While some pyrazole derivatives show promising activity against multidrug-resistant bacterial strains, this specific compound has shown limited antimicrobial efficacy against Gram-negative pathogens.
Study Overview:
- Microbial Strains Tested: The compound was screened against various resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA). However, it did not demonstrate significant antimicrobial activity (MIC > 64 µg/mL) .
Case Study: Anticancer Efficacy
In a controlled study, this compound was administered to A549 cells. The results indicated that while there was a reduction in cell viability, further modifications to the pyrazole structure could enhance its potency. For instance, substituents on the phenyl ring were found to significantly influence anticancer activity:
| Substituent | Impact on Activity |
|---|---|
| 4-Chlorophenyl | Increased cytotoxicity |
| 4-Dimethylamino | Most potent activity observed |
Case Study: Structure Activity Relationship (SAR)
A structure activity relationship analysis revealed that the presence of specific functional groups on the pyrazole ring could enhance biological activity. Compounds with additional electron-donating groups showed improved interactions with cancer cell pathways, leading to higher cytotoxicity .
Properties
IUPAC Name |
methyl 2-(4-amino-5-methylpyrazol-1-yl)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.ClH/c1-5-6(8)3-9-10(5)4-7(11)12-2;/h3H,4,8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LONNTDXZJMPYRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CC(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















